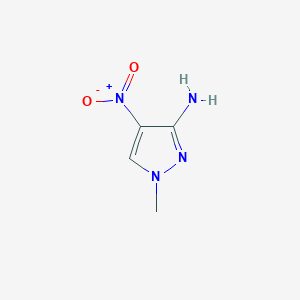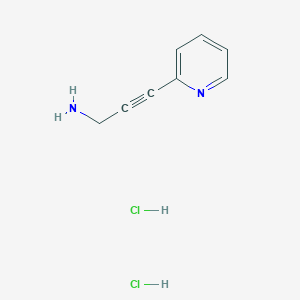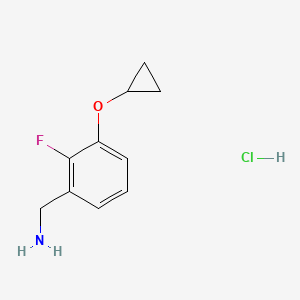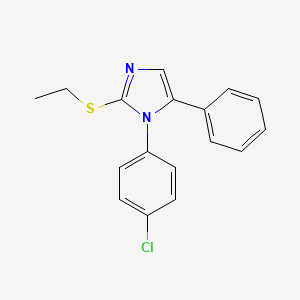![molecular formula C20H22N2O5S3 B2727100 (Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 898352-80-2](/img/structure/B2727100.png)
(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d]thiazole ring, which is a heterocyclic compound. This type of compound is often found in drugs and dyes. The compound also contains sulfonyl groups, which are often used in the synthesis of drugs due to their ability to increase water solubility .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as 1H NMR, 13C NMR, and mass spectral analyses .Aplicaciones Científicas De Investigación
Photodynamic Therapy
Sulfonamide derivatives are researched for their potential in photodynamic therapy (PDT), particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with sulfonamide groups. These compounds showed high singlet oxygen quantum yields, crucial for effective PDT, indicating their potential as Type II photosensitizers for cancer treatment. This research underlines the importance of sulfonamide derivatives in developing new therapeutic strategies against cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Sulfonamide derivatives are also significant in the development of antimicrobial and antifungal agents. Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Their work highlights the versatility of sulfonamide derivatives in addressing microbial resistance, showcasing their potential in creating new antimicrobial treatments (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative properties of sulfonamide derivatives against cancer cell lines are a critical area of research. Morsy et al. (2009) investigated biphenylsulfonamides as inhibitors of the carbonic anhydrase enzyme, demonstrating not only their inhibitory effect on the enzyme but also their cytotoxic activity against various human cancer cell lines. This study indicates the potential of sulfonamide derivatives in cancer therapy, targeting specific enzymes to inhibit cancer cell growth (Morsy, Badawi, Cecchi, Scozzafava, & Supuran, 2009).
Anticonvulsant Agents
Further, the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents has been explored. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. This research underscores the potential of sulfonamide derivatives in developing new treatments for convulsive disorders, contributing to the diversification of anticonvulsant medications (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Drug Metabolism Studies
Additionally, sulfonamide derivatives are utilized in studying drug metabolism. Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, focusing on the mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This study highlights the role of sulfonamide derivatives in understanding drug metabolism, which is crucial for developing safer and more effective pharmaceuticals (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S3/c1-3-12-22-17-10-9-16(29(2,24)25)14-18(17)28-20(22)21-19(23)11-13-30(26,27)15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLJWDZDJFFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)


![4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2727027.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2727030.png)
![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)
![5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2727033.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)
![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2727038.png)
